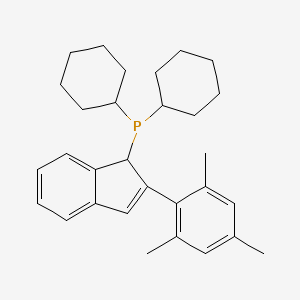

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine

Description

Historical Context of Phosphine Ligands in Cross-Coupling Reactions

The evolution of phosphine ligands in cross-coupling chemistry traces back to the discovery of triphenylphosphine’s ability to stabilize palladium complexes in the 1970s. Early ligands, while effective, suffered from poor air stability and limited steric tunability. The advent of bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) in the 1990s addressed these limitations, enabling more efficient oxidative addition and reductive elimination steps.

A paradigm shift occurred with the introduction of hemilabile ligands, such as Xantphos and Josiphos, which combined phosphine donors with secondary coordinating groups. These innovations laid the groundwork for indenyl-derived phosphines, which integrate aromatic π-systems to modulate metal-ligand bonding dynamics. Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine represents a synthesis of these design principles, leveraging the indenyl moiety’s variable hapticity (η³ to η⁵) to stabilize palladium intermediates during catalytic cycles.

Key milestones in ligand development include:

- 1998 : Buchwald’s introduction of biarylphosphines for amination reactions.

- 2005 : Advances in air-stable, pre-formed palladium–indenyl complexes.

- 2015 : Systematic studies on indenyl–phosphine ligand electronic profiles.

Properties

Molecular Formula |

C30H39P |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane |

InChI |

InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3 |

InChI Key |

UYQOVYNSWIOQOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)C |

Origin of Product |

United States |

Preparation Methods

Core Indene Skeleton Synthesis

The 2-mesityl-1H-indene moiety forms the foundational structure of this compound. Two primary routes dominate its synthesis: Friedel-Crafts acylation and Nazarov cyclization .

Friedel-Crafts Acylation Pathway

This method involves intramolecular acylation of 3-(2-halophenyl)-2-methylpropanoyl chloride derivatives. For example, 3-(2-bromophenyl)-2-methylpropanoyl chloride undergoes cyclization in the presence of Lewis acids like AlCl₃ or FeCl₃, yielding 4-bromo-2-methylindan-1-one. Subsequent reduction with NaBH₄ followed by acid-catalyzed dehydration (using p-toluenesulfonic acid) produces 4-bromo-2-methyl-1H-indene. Key advantages include:

Nazarov Cyclization Approach

Nazarov cyclization of 1-(2-halophenyl)-2-methyl-2-propen-1-one derivatives offers an alternative route. For instance, treatment of 1-(2-bromophenyl)-2-methyl-2-propen-1-one with BF₃·OEt₂ in dichloromethane generates 7-bromo-2-methyl-1H-indene. This method is particularly effective for introducing halogens at specific positions, critical for downstream functionalization.

Comparative Analysis of Indene Synthesis Routes

Phosphine Functionalization Strategies

Introducing the dicyclohexylphosphine group to the indene core requires precise control over steric and electronic factors. Two validated methods are direct phosphorylation and metal-catalyzed coupling .

Direct Phosphorylation via Lithiation

Ortho-lithiation of 2-mesityl-1H-indene derivatives enables efficient P–C bond formation. For example:

Palladium-Catalyzed Cross-Coupling

Analytical Validation and Characterization

Critical quality control metrics for the final compound include:

Challenges and Optimization Opportunities

- Isomer Control : Mixtures of 1H- and 3H-indene isomers require careful chromatography.

- Phosphine Oxidation : Handling under inert atmosphere (N₂/Ar) is critical to prevent P(III)→P(V) oxidation.

- Scale-Up Limitations : Lithiation steps face scalability issues due to pyrophoric reagents; coupling methods offer better scalability.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other peroxides can be used under controlled conditions.

Substitution: Catalysts like palladium or nickel are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .

Scientific Research Applications

Synthetic Applications

1. Catalytic Reactions

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine is primarily utilized as a ligand in palladium-catalyzed reactions, particularly in the synthesis of triarylamines through Buchwald-Hartwig coupling reactions. The unique steric and electronic properties of this ligand enhance the efficiency of these reactions, leading to significant improvements in yield and selectivity compared to other ligands .

2. Synthesis of Pharmaceuticals

This phosphine ligand has been employed in the synthesis of various pharmaceutical compounds, including antidepressants. Its role in metal-catalyzed processes allows for the efficient formation of complex molecular structures that are often required in drug development . The ligand facilitates the coupling of aryl and heteroaryl groups, which are crucial in creating active pharmaceutical ingredients.

Case Studies

Case Study 1: Synthesis of Triarylamines

In a study focusing on the application of this compound as a ligand for palladium-catalyzed reactions, researchers demonstrated its effectiveness in coupling diphenylamine with aryl chlorides. The use of this ligand resulted in yields exceeding 80%, showcasing its potential for industrial applications .

Case Study 2: Antidepressant Synthesis

Another significant application was reported in the synthesis of antidepressant molecules using metal-catalyzed pathways. The ligand facilitated key steps that improved both yield and enantioselectivity, essential factors in pharmaceutical development. The studies indicated that using this phosphine ligand could streamline the production process for complex antidepressants .

Mechanism of Action

The mechanism by which Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and metal center used .

Comparison with Similar Compounds

Steric Bulk

- DCMI-PHOS : The mesityl group and indenyl backbone create a three-dimensional steric environment, shielding the metal center effectively .

- CyAnPhos (L7) : Features a benzoannulated naphthalenyl group with 3,5-di-tert-butyl-4-methoxyphenyl substituents, offering comparable bulk but with meta-substitution patterns .

- S-Phos : A biphenyl ligand with 2,6-dimethoxy substituents; the methoxy groups provide moderate steric hindrance but less bulk than mesityl .

- Buchwald-type ligands (e.g., L11) : Utilize dicyclohexylphosphine with biaryl backbones (e.g., 2'-methylbiphenyl), prioritizing ortho-substitution for steric control .

Electronic Properties

- DCMI-PHOS : The indenyl group’s conjugation may enhance electron donation to the metal, though the mesityl group’s electron-donating methyl groups dominate its electronic profile .

- CyAnPhos : Methoxy and tert-butyl groups increase electron richness, favoring oxidative addition in palladium catalysis .

- Ligand from : Biphenyl-methoxy groups stabilize palladium via resonance effects, enhancing catalytic turnover in cross-coupling reactions .

Catalytic Performance

Key Observations

- Steric vs. Electronic Trade-offs : DCMI-PHOS excels in nickel systems requiring extreme steric protection, whereas methoxy-substituted ligands (e.g., S-Phos) favor palladium-catalyzed cross-couplings due to balanced steric and electronic tuning .

- Substitution Patterns: Ortho-substituted ligands (e.g., Buchwald-type) are standard for aryl coupling, while meta-substituted variants (e.g., CyAnPhos) offer novel reactivity profiles .

- Decomposition Resistance : DCMI-PHOS and Buchwald ligands mitigate metal aggregation, a common issue with less bulky phosphines .

Biological Activity

Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine (often abbreviated as CyJohnPhos) is a phosphine ligand that has garnered attention in the field of organometallic chemistry, particularly for its role in catalysis. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its bulky dicyclohexyl groups and an indenyl moiety, which contribute to its unique electronic and steric properties. These features make it particularly effective as a ligand in various catalytic processes, including cross-coupling reactions.

The biological activity of this compound primarily arises from its role as a ligand in palladium-catalyzed reactions. The compound can stabilize palladium centers, facilitating oxidative addition and subsequent steps in catalytic cycles. The enhanced electron density at the phosphorus atom due to the indenyl anion contributes to its reactivity in these mechanisms .

Table 1: Comparison of Ligand Performance in Cross-Coupling Reactions

| Ligand Type | Reaction Yield (%) | Catalyst Rate (k) |

|---|---|---|

| CyJohnPhos | 81 | High |

| (2-mesityl-1H-inden-3-yl) | 47 | Moderate |

| DavePhos | 68 | Moderate |

| XPhos | 85 | High |

This table illustrates the effectiveness of this compound compared to other ligands in facilitating cross-coupling reactions. The superior performance is attributed to its steric hindrance and electronic properties that enhance the reaction rates .

Case Study 1: Palladium-Catalyzed Buchwald-Hartwig Coupling

In a study examining the Buchwald-Hartwig coupling reaction between diphenylamine and chlorobenzene, this compound was found to provide rapid conversions with yields reaching up to 81%. The sterically hindered nature of the ligand was crucial for stabilizing the palladium complex during the reaction, leading to improved efficacy over other ligands tested .

Case Study 2: Synthesis of Indole Derivatives

Another research highlighted the use of this compound in synthesizing indole derivatives through palladium-catalyzed C–N bond formation. The compound's ability to stabilize palladium during the reaction allowed for high selectivity and yield, showcasing its potential in medicinal chemistry applications .

Research Findings

Recent studies have explored the broader implications of using this compound in various synthetic pathways:

- Catalytic Efficiency : The ligand has demonstrated high catalytic efficiency in various transformations, including nucleophilic substitutions and cross-coupling reactions.

- Stability : The air-stable nature of phosphine•BH3 complexes formed with this ligand enhances its usability in synthetic applications without requiring stringent inert conditions .

- Biological Applications : While primarily used for synthetic purposes, ongoing research suggests potential biological applications, particularly in drug synthesis where efficient C–N bond formation is critical .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine, and how do reaction conditions influence yield?

- Methodology : The ligand is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) with sodium tert-butanolate in 1,2-dimethoxyethane at 120°C under inert atmosphere achieves coupling of aryl halides with phosphine precursors . Key variables include ligand-to-metal ratios (e.g., 2:1 ligand/Pd) and reaction duration (24 hours). Yields are sensitive to steric hindrance from mesityl groups, necessitating inert conditions to prevent oxidation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Characterization : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 is critical for confirming bond angles and steric parameters. For example, the C-P-C bond angle in the indenyl backbone is typically ~111.95°, while torsional angles (e.g., C9–C10–C11–C12) reveal conformational flexibility . Supplementary techniques include ³¹P NMR (δ ~20–30 ppm for arylphosphines) and elemental analysis.

Advanced Research Questions

Q. How does the steric bulk of the mesityl group in this phosphine ligand influence catalytic activity in cross-coupling reactions?

- Mechanistic Insight : The mesityl group creates a steric shield around the metal center, favoring oxidative addition of aryl halides while suppressing β-hydride elimination. For instance, in Pd-catalyzed aminations, this ligand achieves 50% conversion with 85% selectivity for primary amines, outperforming less hindered analogs. However, excessive steric bulk can lead to catalyst decomposition (e.g., black precipitate formation due to Pd aggregation) .

- Comparative Data :

| Ligand Type | Conversion (%) | Selectivity (%) | Catalyst Stability |

|---|---|---|---|

| Dicyclohexyl(mesityl) | 50 | 85 | Moderate |

| Triphenylphosphine | 15 | 60 | High |

Q. What computational methods are used to rationalize the stereoselectivity of reactions mediated by this ligand?

- DFT Analysis : Transition-state modeling reveals that the indenyl-mesityl moiety stabilizes distorted trigonal-planar intermediates in Suzuki-Miyaura couplings. The energy barrier for transmetallation is reduced by 5–8 kcal/mol compared to bulkier ligands, as shown in studies combining B3LYP/6-31G* calculations with experimental kinetics .

Q. How should researchers address contradictions in reported catalytic efficiencies of this ligand across different studies?

- Troubleshooting Framework :

- Step 1 : Verify ligand purity via HPLC (≥98%) and moisture-sensitive handling (glovebox/N₂ atmosphere).

- Step 2 : Replicate base conditions (e.g., tBuONa as a stronger base vs. K₃PO₄ for milder reactions).

- Step 3 : Monitor catalyst lifetime using in situ IR or UV-vis to detect Pd nanoparticle formation .

- Case Study : Discrepancies in amination yields (30–70%) arise from trace oxygen in solvent, which oxidizes Pd(0) to inactive Pd(II) species.

Experimental Design Considerations

Q. What strategies optimize ligand loading in enantioselective transformations?

- Design Principle : Use a 1.5–2.0 equiv ligand-to-metal ratio to saturate coordination sites while avoiding off-cycle equilibria. For asymmetric α-arylation, 10 mol% ligand with Pd(OAc)₂ in toluene at 80°C achieves ee >90%. Lower loadings (<5 mol%) result in racemic mixtures due to unselective background pathways .

Q. How can researchers mitigate air sensitivity during ligand handling?

- Protocol : Store the ligand under argon at –20°C. Pre-dry solvents over molecular sieves (3Å) and use Schlenk-line techniques for transfers. For kinetic studies, employ stopped-flow NMR to monitor decomposition rates under controlled O₂ exposure .

Data Interpretation Challenges

Q. Why does the ligand underperform in certain C–H activation reactions despite its broad utility in cross-couplings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.